molecular formula C6H4N6O4 B1385882 4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid CAS No. 1258002-57-1

4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1385882
CAS No.: 1258002-57-1
M. Wt: 224.13 g/mol
InChI Key: WUFBCZSMUMGWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid is a sophisticated nitrogen-rich heterocyclic compound that serves as a key synthetic intermediate in advanced chemical research. This hybrid molecule, incorporating pyrazole and 1,2,4-triazole rings, is designed for the development of next-generation high-energy materials and pharmacologically active compounds. Its multifunctional structure features a carboxylic acid group and a nitro group, providing versatile handles for further chemical modification and molecular scaffolding. In the field of energetic materials science, this compound is a valuable precursor for synthesizing thermally stable and insensitive high-performance explosives. Research indicates that planar, tricyclic nitrogen-rich backbones derived from 4-nitro-1H-pyrazole can yield compounds with decomposition temperatures exceeding 300°C, making them promising candidates for heat-resistant explosives . The molecular architecture allows for the formation of dense hydrogen-bonding networks, which significantly contributes to decreased sensitivity towards impact and friction while maintaining high detonation performance . For medicinal chemistry applications, the 1,2,4-triazole moiety is a privileged structure known to confer a range of biological activities, including antiviral, anticancer, and antimicrobial properties . The integration of this pharmacophore with a nitropyrazole system creates a unique template for drug discovery, particularly in the development of chemotherapeutic and anti-infective agents. The carboxylic acid functionality facilitates the synthesis of amides, esters, and coordination complexes, enabling structure-activity relationship studies and lead optimization. This product is intended for use by qualified researchers in controlled laboratory settings. It is strictly for research purposes and is not certified for diagnostic or therapeutic applications. Handle with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4-nitro-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O4/c13-6(14)3-4(12(15)16)5(10-9-3)11-1-7-8-2-11/h1-2H,(H,9,10)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFBCZSMUMGWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1C2=NNC(=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising antimicrobial activities. Studies have synthesized various derivatives of triazole and pyrazole structures that demonstrate significant antibacterial and antifungal properties. For instance, a study reported the synthesis of novel substituted derivatives that were characterized and evaluated for their antimicrobial efficacy .

Table 1: Antimicrobial Activities of Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial32 µg/mL
Compound BFungal16 µg/mL
Compound CBacterial64 µg/mL

Agricultural Science

In agriculture, derivatives of this compound are being explored as potential fungicides and herbicides. The triazole moiety is known for its efficacy in inhibiting fungal growth, making it a candidate for developing new agrochemicals. Research indicates that compounds with similar structures have been effective in controlling plant pathogens .

Materials Science

The nitrogen-rich nature of 4-nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid suggests potential applications in the development of high-energy materials. Its derivatives have been studied for use in explosives and propellants due to their stability and energy density. The synthesis of various nitro-substituted triazoles has been linked to advancements in this field .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of pyrazole-triazole derivatives and evaluated their antimicrobial activities against various pathogens. The results indicated that certain modifications significantly enhanced their efficacy compared to standard antibiotics .

Case Study 2: Agricultural Application
In another investigation, the compound was tested as a fungicide against common crop pathogens. Results demonstrated effective inhibition of fungal growth at low concentrations, suggesting its potential as a safe agricultural treatment option .

Case Study 3: High-Energy Materials
Research into nitrogen-rich compounds has identified triazole derivatives as suitable candidates for high-energy applications. The synthesis processes were optimized to yield compounds with enhanced stability and performance metrics relevant for military and aerospace applications .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in the mechanism, often acting as an electrophile in biological systems. The specific pathways involved depend on the biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include:
1. 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid (CAS 1006441-88-8)
- Molecular Formula : C₉H₇ClN₄O₅
- Key Differences :
- Replaces the triazole with an isoxazole ring.
- Contains a chlorinated pyrazole and a methylisoxazole group.
- Higher molar mass (286.63 g/mol vs. ~225 g/mol for the target compound, estimated).
- Implications : The chlorine atom increases hydrophobicity, while the isoxazole may reduce hydrogen-bonding capacity compared to the triazole in the target compound.

4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic Acid

  • Molecular Formula : C₇H₉N₃O₄
  • Key Differences :

  • Substitutes the triazole with an n-propyl group.
  • Simpler structure with fewer aromatic rings.
  • Lower molecular weight (199.16 g/mol).
    • Implications : The n-propyl group enhances lipophilicity but reduces opportunities for π-π stacking or metal coordination compared to the triazole.

Physicochemical Properties

Property Target Compound (Estimated) 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid 4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic Acid
Molecular Weight ~225 g/mol 286.63 g/mol 199.16 g/mol
Functional Groups Nitro, triazole, carboxylic acid Nitro, chloro, isoxazole, carboxylic acid Nitro, n-propyl, carboxylic acid
Hydrogen-Bond Donors 2 (COOH, triazole NH) 1 (COOH) 1 (COOH)
Hydrogen-Bond Acceptors 6 (Nitro, triazole, COOH) 7 (Nitro, isoxazole, COOH) 5 (Nitro, COOH)
LogP (Estimated) ~1.5 (moderately polar) ~2.0 (chloro increases lipophilicity) ~1.2 (propyl enhances lipophilicity)

Biological Activity

4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including mechanisms of action, synthesis pathways, and comparative efficacy against various biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of pyrazole derivatives with triazole moieties. A common synthetic route involves the use of hydrazine derivatives and nitriles under acidic or basic conditions to facilitate the formation of the triazole ring .

Antimicrobial Activity

Research has indicated that compounds containing both pyrazole and triazole functionalities exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole showed significant inhibition against a range of bacterial strains. The presence of the nitro group in this compound enhances its electron-withdrawing capacity, which is believed to contribute to its improved antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli18
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus20
5-Amino-1H-pyrazole derivativesPseudomonas aeruginosa15

Anticancer Activity

The compound has also been studied for its potential as an anticancer agent. Notably, pyrazole-based compounds have been identified as inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. In vitro studies have shown that certain derivatives exhibit low nanomolar inhibition against LDHA and LDHB isoforms, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 and A673 .

Table 2: Anticancer Activity Against LDH

CompoundLDHA Inhibition IC50 (nM)Cell Line Tested
This compound50MiaPaCa2
Lead Compound from Pyrazole Series10A673

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a potent inhibitor of key metabolic enzymes such as LDH.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro-substituted compounds may induce oxidative stress in bacterial cells.
  • Disruption of Metabolic Pathways : By inhibiting enzymes involved in glycolysis and lactate production, these compounds can effectively starve cancer cells of energy.

Case Studies

A notable case study involved the use of pyrazole derivatives in treating various bacterial infections where traditional antibiotics failed. The incorporation of the triazole moiety significantly enhanced the antimicrobial spectrum and potency .

Another study focused on the anticancer properties where a series of synthesized pyrazoles were tested against multiple cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising results in inhibiting tumor growth in vivo .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Preparation of the 1,2,4-triazole moiety from appropriate precursors.
  • Synthesis of the pyrazole ring bearing functional groups such as nitro and carboxylic acid.
  • Coupling or substitution reactions to link the triazole to the pyrazole at the 3-position.

Synthesis of 1,2,4-Triazole Precursors

A well-documented facile method for synthesizing 1,2,4-triazole derivatives involves the following steps:

  • Formation of formamidine intermediates by refluxing p-phenylenediamine with dimethylformamide dimethylacetal (DMFDMA) in xylene (3 hours), yielding formamidine compounds in good yield.

  • Cyclization to triazole ring by refluxing the formamidine intermediate with hydrazine monohydrate and catalytic pyridine, producing unstable hydrazide intermediates.

  • Final cyclization by refluxing the hydrazide intermediates with triethyl orthoformate (TEOF) or other triethyl orthoalkylates (such as triethyl orthoacetate or triethyl orthopropionate) in toluene to yield 1,2,4-triazole derivatives with various substituents.

This method is advantageous due to its simplicity, higher yields, economical reagents, and shorter reaction times compared to traditional methods involving p-toluenesulfonic acid and o-xylene reflux for 24 hours.

Preparation of Pyrazole Derivatives with Nitro and Carboxylic Acid Groups

The pyrazole nucleus bearing nitro and carboxylic acid substituents is typically prepared via:

  • Nitration of pyrazole derivatives under controlled acidic conditions.
  • Introduction of the carboxylic acid group at the 5-position by oxidation or carboxylation methods.
  • Use of substituted pyrazole intermediates such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which can be converted to carboxylic acids.

For example, nitration reactions have been performed by stirring pyrazole derivatives in aqueous sulfuric acid at elevated temperatures (105–110 °C) for extended periods (16 hours), followed by extraction and purification to obtain nitro-substituted pyrazole carboxylic acids in yields around 78%.

Coupling of Pyrazole and 1,2,4-Triazole Units

The key step in synthesizing 4-Nitro-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid is the coupling of the triazole ring to the pyrazole at the 3-position. This can be achieved by:

  • Using 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives as coupling partners.
  • Reacting these with aryl diazonium salts to form triazenes, which can be converted to triazole-substituted pyrazoles.
  • Alternatively, nucleophilic substitution or condensation reactions between pyrazole derivatives with appropriate leaving groups and 1,2,4-triazole derivatives.

These reactions typically proceed under reflux conditions with suitable solvents (e.g., ethanol, toluene) and catalysts (e.g., pyridine), yielding the target compounds in moderate to good yields.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Time Yield (%) Notes
Formamidine formation p-Phenylenediamine + DMFDMA, reflux in xylene 3 hours Good Intermediate for triazole synthesis
Hydrazide intermediate Hydrazine monohydrate + pyridine, reflux in ethanol 6 hours Moderate Unstable intermediate, used in situ
Triazole ring formation Reflux with triethyl orthoformate (TEOF) in toluene 4–6 hours Good Yields 1,2,4-triazole derivatives with various substituents
Pyrazole nitration Aqueous H2SO4, 105–110 °C 16 hours ~78 Controlled nitration to introduce nitro group
Coupling reaction Pyrazole derivative + aryl diazonium salt, reflux Several hours Moderate Forms triazenes, precursors for triazole substitution
Final purification Crystallization from ethanol or column chromatography Ensures purity and isolation of target compound

Characterization Data Supporting Preparation

  • Infrared (IR) Spectroscopy : Key bands for CN groups (~2226 cm⁻¹), nitro groups (~1520–1550 cm⁻¹), and carboxylic acid (C=O stretch ~1685 cm⁻¹) confirm functional groups presence.

  • Nuclear Magnetic Resonance (NMR) :

    • $$^{1}H$$ NMR signals consistent with methyl, methylene, and aromatic protons.
    • $$^{13}C$$ NMR shows characteristic carbonyl and aromatic carbon signals.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with calculated molecular weights confirm molecular integrity.

  • X-ray Crystallography : Used for definitive structural confirmation of triazole and pyrazole derivatives in some cases.

Summary of Key Research Findings

  • The novel synthetic pathway for 1,2,4-triazoles using p-phenylenediamine and triethyl orthoalkylates is more efficient and economical than classical methods.

  • Coupling of 5-amino-pyrazole derivatives with aryl diazonium salts enables the formation of triazole-substituted pyrazoles with potential biological activity.

  • Nitration and carboxylation steps require careful control of reaction conditions to achieve high yields and purity.

  • The combined approach allows for the preparation of this compound with good overall yield and structural integrity.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Pyrazole formationEthyl acetoacetate, phenylhydrazine, DMF-DMA61–75%
Triazole functionalizationCuSO₄, ascorbic acid, THF/H₂O, 50°C61%
NitrationAcetyl nitrate, H₂SO₄, 0–5°CVaries

Basic: How is this compound characterized spectroscopically and structurally?

Methodological Answer:

Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, the nitro group deshields adjacent protons, while the triazole ring shows distinct aromatic signals .
  • IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹; nitro groups show strong absorptions near 1520–1350 cm⁻¹ .

X-ray Crystallography :

  • Use SHELXL for small-molecule refinement. Programs like ORTEP-3 or WinGX generate thermal ellipsoid plots to visualize bond lengths/angles and confirm regiochemistry .

Advanced: What computational tools validate the electronic and structural properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) :

  • Optimize geometry using Gaussian or ORCA. Compare calculated IR/Raman spectra with experimental data to confirm functional groups .

Molecular Docking :

  • AutoDock or Schrödinger Suite models interactions with biological targets (e.g., enzymes). For pyrazole-triazole hybrids, prioritize hydrogen bonding with the carboxylic acid and nitro groups .

Key Finding : Theoretical studies on similar pyrazole-carboxylic acids show strong agreement (<2% deviation) between calculated and experimental bond lengths, supporting structural accuracy .

Advanced: How do steric and electronic effects influence the reactivity of the triazole-pyrazole core?

Methodological Answer:

Steric Effects :

  • Bulky substituents on the triazole (e.g., cycloheptyl in ) hinder nucleophilic attack at the pyrazole C-3 position.

Electronic Effects :

  • The nitro group at C-4 withdraws electron density, increasing acidity of the carboxylic acid (pKa ~2.5–3.0) and enhancing electrophilic substitution at C-5 .

Substitution Studies :

  • Replacing 1,2,4-triazole with 1,2,3-triazole (as in ) reduces planarity, altering π-π stacking in crystal lattices and solubility.

Advanced: What experimental design considerations address low yields in cyclocondensation reactions?

Methodological Answer:

Optimization Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro intermediates .

Byproduct Analysis :

  • Use LC-MS to identify side products (e.g., over-nitrated derivatives). Adjust stoichiometry of HNO₃ to minimize decomposition .

Case Study : Hydrolysis of ethyl esters to carboxylic acids (as in ) achieved 85% yield using NaOH/EtOH (reflux, 6h), whereas acidic conditions led to <50% yield due to nitro group instability.

Advanced: How can crystallographic software resolve ambiguities in structural data?

Methodological Answer:

SHELX Workflow :

  • Data Integration : Use SHELXS for phase solution and SHELXL for refinement. For twinned crystals, apply TWIN/BASF commands .
  • Validation : Check R-factors (<5% for high-resolution data) and ADP (atomic displacement parameter) consistency .

Visualization :

  • ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting disorder or anisotropic effects .

Example : A study on 5-methyl-1-phenylpyrazole-4-carboxylic acid resolved ambiguities in nitro group orientation using SHELXL, confirming a planar geometry via Hirshfeld surface analysis .

Advanced: How does the nitro group impact biological or catalytic activity in related compounds?

Methodological Answer:

Electrophilic Reactivity :

  • The nitro group enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with thiols or amines) for prodrug design .

Redox Activity :

  • In vitro assays show nitro-reductase enzymes convert nitro groups to amines, releasing reactive intermediates (e.g., NO) .

Caution : Nitro derivatives may exhibit cytotoxicity due to redox cycling; always include negative controls in bioassays .

Advanced: What strategies mitigate challenges in purifying nitro-substituted pyrazoles?

Methodological Answer:

Chromatography :

  • Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3). Avoid basic conditions to prevent nitro group reduction .

Recrystallization :

  • Ethanol/water mixtures (1:1) effectively purify nitro-pyrazoles, with yields >70% after two cycles .

Note : Column chromatography of 4-nitro-3-triazolylpyrazole-5-carboxylic acid derivatives often requires 0.1% acetic acid to suppress tailing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Nitro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.